3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
Brand Name: Vulcanchem
CAS No.: 16043-40-6
VCID: VC21058083
InChI: InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26)
SMILES: CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C
Molecular Formula: C22H16N2O2
Molecular Weight: 340.4 g/mol

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

CAS No.: 16043-40-6

Cat. No.: VC21058083

Molecular Formula: C22H16N2O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione - 16043-40-6

Specification

CAS No. 16043-40-6
Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
IUPAC Name 3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Standard InChI InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key SMNAVTCHDQBEEJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C

Introduction

Chemical Structure and Identification

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione features a complex molecular architecture characterized by a quinoline moiety fused with an acridine structure, with methyl groups at positions 3 and 10. The compound is identified by multiple parameters that uniquely define its chemical identity.

Basic Chemical Identity

The compound is classified as a quinoline derivative with a fused acridine structure, bearing two methyl substituents and two carbonyl groups. Its structure and identity are defined by the following parameters:

Table 1: Chemical Identity Parameters of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

ParameterValue
CAS Registry Number16043-40-6
Molecular FormulaC₂₂H₁₆N₂O₂
Molecular Weight340.4 g/mol
IUPAC Name3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
PubChem Compound ID11382230

Structural Representation

The molecular structure can be represented through various chemical notation systems that encode its structural arrangement:

Table 2: Structural Representation Codes

Notation TypeCode
Standard InChIInChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26)
Standard InChIKeySMNAVTCHDQBEEJ-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C
Canonical SMILESCC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C

The compound contains a quinoline ring system fused with an acridine core, creating a tetracyclic structure. Two methyl groups are positioned at the 3 and 10 positions, while two carbonyl groups are located at positions 7 and 14. This structure confers unique physical and chemical properties to the molecule.

Physical and Chemical Properties

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione possesses distinct physical and chemical properties that influence its applications and handling considerations.

Physical Properties

The physical characteristics of the compound determine its appearance and behavior under various conditions:

Table 3: Physical Properties

PropertyDescription
AppearanceWhite/off-white or light yellow solid
SolubilityLimited solubility in water; more soluble in organic solvents
Physical FormCrystalline solid

Chemical Properties

The chemical reactivity of the compound is influenced by its heterocyclic structure and functional groups:

The compound contains two nitrogen atoms in its heterocyclic structure, which can participate in hydrogen bonding and act as weak bases, similar to the properties exhibited by acridine compounds . The two carbonyl groups at positions 7 and 14 are potential sites for nucleophilic attack and can participate in various chemical transformations. Additionally, the aromatic character of the ring system contributes to its stability and resistance to degradation, making it suitable for applications requiring chemical durability.

Applications and Uses

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione has several applications stemming from its structural and chemical properties.

Industrial Applications

The compound is primarily utilized in industrial settings for:

  • High-Performance Pigments: Its vibrant color properties and stability make it valuable in the production of high-performance pigments.

  • Materials Development: The structural integrity of the compound makes it suitable for further chemical modifications essential for developing new materials or enhancing existing ones.

Research Applications

The compound is also employed in research contexts:

  • Chemical Research: It serves as a model compound for studying heterocyclic chemistry and the properties of fused ring systems.

  • Materials Science: Researchers use it to develop new materials with specific optical or electronic properties.

QuantityPrice (€)
5g32.00
25g40.00
100g101.00
500g299.00
2.5kg938.00

Structural Variants and Related Compounds

Several structurally related compounds share similarities with 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione, offering insights into potential structural modifications and structure-activity relationships.

Isomeric and Related Structures

Table 5: Related Quinolinoacridine Derivatives

CompoundCAS NumberStructural Difference
2,9-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione980-26-7Methyl groups at positions 2 and 9 instead of 3 and 10
2,9-Dichloroquinolino[2,3-b]acridine-7,14(5H,12H)-dione3089-17-6Chloro substituents instead of methyl groups
N,N'-Dimethylquinacridone19205-19-7Different positioning of methyl groups on nitrogen atoms

These structural variations can significantly influence the physical, chemical, and potentially biological properties of the compounds, providing opportunities for tailored applications.

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